2-(4-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide
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Overview
Description
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE is a quaternary ammonium compound with the molecular formula C15H25IN2OS. This compound is known for its unique structure, which includes an acetamidophenyl group attached to a thioethyl chain, further bonded to a diethylmethylammonium group. It is commonly used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE typically involves the quaternization of a tertiary amine with an alkyl halide. The process begins with the reaction of 4-aminophenylthioethanol with acetic anhydride to form 2-(p-acetamidophenyl)thioethanol. This intermediate is then reacted with diethylmethylamine and methyl iodide under controlled conditions to yield the final quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of phase transfer catalysts can enhance the efficiency of the quaternization process .
Chemical Reactions Analysis
Types of Reactions
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Elimination Reactions: It can undergo Hofmann elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and silver nitrate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted ammonium salts.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and secondary amines.
Scientific Research Applications
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Explored for potential use in drug delivery systems.
Industry: Utilized in the formulation of ionic liquids and surfactants.
Mechanism of Action
The mechanism of action of AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE involves its interaction with cellular membranes. The compound disrupts membrane integrity by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- Tetraethylammonium Iodide
- Tetramethylammonium Bromide
- Benzyltrimethylammonium Chloride
Uniqueness
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE is unique due to its acetamidophenylthioethyl group, which imparts specific chemical reactivity and biological activity not observed in simpler quaternary ammonium compounds. This structural feature enhances its utility in specialized applications such as targeted drug delivery and advanced material synthesis .
Properties
CAS No. |
102571-35-7 |
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Molecular Formula |
C15H25IN2OS |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C15H24N2OS.HI/c1-5-17(4,6-2)11-12-19-15-9-7-14(8-10-15)16-13(3)18;/h7-10H,5-6,11-12H2,1-4H3;1H |
InChI Key |
IDRVTRIJGYFJBL-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCSC1=CC=C(C=C1)NC(=O)C.[I-] |
Canonical SMILES |
CC[N+](C)(CC)CCSC1=CC=C(C=C1)NC(=O)C.[I-] |
Synonyms |
2-(4-acetamidophenyl)sulfanylethyl-diethyl-methyl-azanium iodide |
Origin of Product |
United States |
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